molecular formula C16H28N2O5Si B8607574 5'-O-(tert-butyldimethylsilyl)-thymidine

5'-O-(tert-butyldimethylsilyl)-thymidine

Cat. No.: B8607574
M. Wt: 356.49 g/mol
InChI Key: IJWIJLIIOKZJMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-O-(tert-butyldimethylsilyl)-thymidine (5'-O-TBDMS-thymidine) is a chemically modified nucleoside widely used in oligonucleotide synthesis and drug discovery. The tert-butyldimethylsilyl (TBDMS) group at the 5'-position protects the hydroxyl group during chemical reactions, enabling selective functionalization of other nucleoside positions . This compound is pivotal in synthesizing nucleic acid analogs, particularly for antiviral and anticancer research, due to its stability under various reaction conditions and compatibility with phosphoramidite chemistry .

Key properties include:

  • Molecular Formula: C₁₆H₂₈N₂O₅Si
  • Molecular Weight: 356.49 g/mol
  • CAS Number: 40733-28-6
  • Applications: Oligonucleotide synthesis, antiviral drug development (e.g., herpes zoster), and nucleotide analog design .

Properties

Molecular Formula

C16H28N2O5Si

Molecular Weight

356.49 g/mol

IUPAC Name

1-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C16H28N2O5Si/c1-10-8-18(15(21)17-14(10)20)13-7-11(19)12(23-13)9-22-24(5,6)16(2,3)4/h8,11-13,19H,7,9H2,1-6H3,(H,17,20,21)

InChI Key

IJWIJLIIOKZJMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)O

Origin of Product

United States

Scientific Research Applications

Synthesis of Nucleoside Analogues

One of the primary applications of 5'-O-(tert-butyldimethylsilyl)-thymidine is as an intermediate in the synthesis of various nucleoside analogues. These analogues can exhibit enhanced biological activity or altered pharmacokinetics compared to natural nucleosides. The compound's stability under various conditions makes it particularly valuable in synthetic processes where protection-deprotection strategies are critical.

Table 1: Comparison of Silylated Thymidine Derivatives

Compound NameKey Features
This compoundStable under various conditions; used as a precursor for antiviral agents.
3',5'-Bis-O-(tert-butyldimethylsilyl)thymidineContains two silyl protecting groups; offers enhanced stability for dual functionalization.
2'-deoxy-2',2'-difluorothymidineA fluorinated analog; exhibits potent antiviral activity against herpes viruses.

Pharmaceutical Applications

The derivatives of this compound often possess significant biological activity, making them suitable candidates for drug development. They can act as substrates for enzymes involved in DNA synthesis and repair, and some derivatives have demonstrated antiviral properties, enhancing their utility in therapeutic contexts.

Case Study: Antiviral Properties

Research has shown that certain derivatives derived from this compound can inhibit viral replication mechanisms, which is critical in developing antiviral drugs targeting diseases such as HIV and herpes simplex virus .

Interaction Studies with Enzymes

Studies focusing on the interaction of this compound with enzymes such as DNA polymerases or kinases are essential to understanding how modifications at the 5' position affect enzyme activity and substrate recognition. These studies help elucidate its reactivity with various reagents and enzymes, providing insights into optimizing its use in synthetic pathways .

Stability and Purification Techniques

The compound is recognized for its stability under recommended storage conditions, making it suitable for long-term laboratory use. Efficient purification methods have been developed to isolate highly pure this compound, which is crucial for pharmaceutical applications where impurities can affect biological activity .

Purification Method Overview

  • Solvent Inclusion Compounds : Utilizing carbonyl compounds to obtain solvated complexes that can be purified through crystallization.
  • High-Performance Liquid Chromatography (HPLC) : Employed to achieve high purity levels (up to 99.5%) by separating impurities based on polarity differences .

Comparison with Similar Compounds

Structural and Functional Analogues

5′-O-(4,4′-Dimethoxytrityl)-Thymidine (DMT-Thymidine)
  • Protecting Group : 4,4′-Dimethoxytrityl (DMT) at the 5'-position.
  • Key Differences :
    • DMT is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., 3% dichloroacetic acid), whereas TBDMS requires fluoride-based reagents (e.g., TBAF) for removal .
    • DMT is commonly used in solid-phase oligonucleotide synthesis for temporary 5'-protection, while TBDMS is favored for long-term stability in solution-phase reactions .
  • Applications : Stereoselective synthesis of 3′-deoxy-3′-threo-hydroxymethyl nucleosides and antisense oligonucleotides .
  • Yield : 92% in DMT protection reactions .
3′,5′-Bis-O-TBDMS-Thymidine
  • Protecting Groups : TBDMS at both 3′- and 5′-positions.
  • Key Differences :
    • Dual protection enhances stability but complicates selective deprotection.
    • Used in reactions requiring inert hydroxyl groups, such as O4-sulfonylation for C-C bond formation in antiviral nucleoside analogs .
  • Synthesis : Achieved via sequential silylation of thymidine with TBDMS-Cl and imidazole in DMF .
5'-O-Methylthymidine
  • Protecting Group : Methyl at the 5′-position.
  • Key Differences :
    • Smaller and less sterically hindered than TBDMS, making it suitable for reactions requiring minimal steric interference.
    • Less stable under basic or nucleophilic conditions compared to TBDMS .
  • Applications : Study of nucleoside methylation effects on DNA replication and repair .

Substituted Derivatives

3′-C-Substituted Thymidine Derivatives
  • Modification : Radical-mediated substitution at the 3′-C position using 5′-O-TBDMS-thymidine as a precursor .
  • Key Findings :
    • Radical methods enable diverse substitutions (e.g., methyl, phenyl) that are challenging via traditional routes.
    • Yields vary (50–75%) depending on the substituent’s steric and electronic properties .
4′-C-Modified Thymidine Analogues
  • Examples : 4′-C-[(4,4′-dimethoxytrityl)oxomethyl]thymidine derivatives.
  • Key Differences :
    • Modified 4′-position alters sugar puckering and backbone conformation, mimicking RNA’s compact structure (e.g., Epi-DNA) .
    • Synthesized via multi-step protection/deprotection sequences involving TBDMS and DMT groups .

Comparative Data Table

Compound Protecting Group(s) Position(s) Synthesis Yield Key Applications Stability Profile References
5'-O-TBDMS-Thymidine TBDMS 5′-OH 80–92% Antiviral drugs, oligonucleotides Stable to acids, bases
DMT-Thymidine DMT 5′-OH 92% Solid-phase oligonucleotide synthesis Acid-labile
3′,5′-Bis-O-TBDMS-Thymidine TBDMS 3′,5′-OH 76% Sulfonylation for C-C bond formation High stability
5'-O-Methylthymidine Methyl 5′-OH N/A DNA replication studies Moderate stability
3′-C-Substituted Derivatives TBDMS 3′-C 50–75% Nucleoside diversification Depends on substituent

Q & A

Q. Table 1. Key Synthetic Parameters for TBDMS-Thymidine Derivatives

Reaction StepReagents/ConditionsYield (%)Reference
5'-O-TBDMS ProtectionTHF, LDA, TBDMSCl, -78°C36–99
3'-O-TBDMS Deprotection80% AcOH, 100°C, 1.75 hr71
Phosphoramidite Coupling2-cyanoethyl tetraisopropylphosphorodiamidite>95

Q. Table 2. Analytical Signatures for TBDMS-Thymidine

TechniqueKey DataReference
1H NMR (CDCl₃)δ 0.1–0.3 (TBDMS), δ 1.6 (C5-CH₃)
ESI-MSm/z 515.2 [M+H]+
TLC (EtOAc/MeOH)Rf = 0.25 (85:15)

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